molecular formula C14H17N3O2 B2887324 3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1540695-07-5

3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B2887324
CAS No.: 1540695-07-5
M. Wt: 259.309
InChI Key: KDJQRENZBXAJRY-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,3,7-triazaspiro[4.4]nonane-2,4-dione core, a scaffold recognized for its three-dimensional rigidity. This structural characteristic is valuable in the design of novel bioactive molecules, as the spirocyclic framework can reduce conformational entropy upon binding to biological targets, potentially leading to higher selectivity and affinity . The specific 3-(3-methylbenzyl) substitution may be investigated to modulate the compound's physicochemical properties and interaction with biological systems. Spirocyclic structures like this are increasingly explored in pharmaceutical research to access underexplored chemical space. Researchers can utilize this compound as a key synthetic intermediate or as a building block for developing new chemical entities. Its applications are primarily in non-clinical research, including but not limited to, the synthesis of potential therapeutic agents, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-3-2-4-11(7-10)8-17-12(18)14(16-13(17)19)5-6-15-9-14/h2-4,7,15H,5-6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJQRENZBXAJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3(CCNC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multistep organic reactions. One common method involves the condensation of 3-methylbenzylamine with a suitable diketone, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling.

Comparison with Similar Compounds

Key Findings and Implications

Substituent position (3-methylbenzyl vs. 4-substituted benzyl) critically affects pharmacological targeting, with para-substituted derivatives favoring anticonvulsant activity .

Synthetic Accessibility :

  • Triazaspiro derivatives are synthesized efficiently via alkylation, avoiding complex purification steps , whereas diazaspiro compounds often require multi-step functionalization .

Druglikeness :

  • The target compound’s moderate LogP (~2.1) and polar surface area (72.1 Ų) suggest favorable membrane permeability, aligning with Lipinski’s rules .

Biological Activity

3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound featuring a spiro structure and multiple nitrogen atoms. Its unique chemical architecture suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit notable antimicrobial activity. Specifically, studies on triazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting that the triazaspiro framework may enhance bioactivity through specific molecular interactions with microbial targets .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. For instance, related compounds have demonstrated a dose-dependent inhibition of cancer cell proliferation in lung cancer models (NCI-H1299), highlighting the importance of structural variations in enhancing therapeutic efficacy . The mechanism of action may involve the inhibition of key enzymes or pathways critical for cancer cell survival.

The biological effects of this compound likely stem from its ability to interact with specific biological targets such as enzymes and receptors. The compound's spiro structure allows for high specificity in binding, which can lead to modulation of cellular signaling pathways or inhibition of enzyme activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Variations in substituents on the triazaspiro framework can significantly influence their pharmacological profiles. For example, increasing carbon content or altering functional groups has been shown to enhance the anticancer properties of related triazole compounds .

Case Study: Inhibition of Lung Cancer Cell Proliferation

A study evaluated the effects of various derivatives on normal (WI-38) and cancerous (NCI-H1299) lung cells. The results indicated that certain compounds led to a significant decrease in cell proliferation at specific concentrations, with a notable difference in response between normal and cancer cells .

CompoundConcentration (μM)WI-38 Proliferation (%)NCI-H1299 Proliferation (%)
Control0100100
BT 1-1157550
BT 2-2306530
BT 4-4158040

This table illustrates the varying effects of different compounds on cell proliferation rates.

Mechanistic Studies

Further mechanistic studies involving enzyme assays have indicated that compounds sharing structural features with this compound may act as inhibitors of monoamine oxidases (MAOs), which are critical targets in neuropharmacology . The IC50 values obtained from these studies provide insights into the potency of these compounds as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via multi-step reactions involving alkylation of hydantoin derivatives or cyclization of nitrogen-containing precursors. For example, the alkylation of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a key step . Optimization includes temperature control (60–80°C), solvent selection (polar aprotic solvents preferred), and catalyst use (e.g., phase-transfer catalysts) to minimize side products. Purity is enhanced via recrystallization or column chromatography .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Structural confirmation relies on X-ray crystallography for bond angles/lengths and NMR spectroscopy (¹H/¹³C) to resolve spirocyclic connectivity. For instance, the ¹H NMR spectrum shows distinct signals for the methylbenzyl group (δ 2.3 ppm for CH₃, δ 4.1–4.3 ppm for benzylic CH₂) and spirocyclic protons (δ 3.5–4.0 ppm). IR spectroscopy validates carbonyl stretches (1700–1750 cm⁻¹) .

Q. What biological assays are used to evaluate its antimicrobial activity?

  • Standard methods include broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Derivatives of this scaffold have shown MIC values ranging from 8–64 µg/mL, with activity linked to the 3-methylbenzyl substituent’s hydrophobicity .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing 3-methylbenzyl with other aryl groups) impact structure-activity relationships (SAR)?

  • SAR studies reveal that electron-donating groups (e.g., methyl, methoxy) on the benzyl ring enhance antimicrobial activity by increasing lipophilicity and membrane penetration. For example, 4-methoxybenzyl analogs show 2–4× lower MICs compared to unsubstituted derivatives. Conversely, bulky groups (e.g., tert-butyl) reduce activity due to steric hindrance .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) can model interactions with bacterial enzymes (e.g., dihydrofolate reductase). The spirocyclic core’s rigidity and carbonyl groups often form hydrogen bonds with active-site residues, while the benzyl group occupies hydrophobic pockets . Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can contradictory data on chemical stability (e.g., pH-dependent degradation) be resolved?

  • Stability studies under varying pH (1–13) and temperatures (25–60°C) reveal that the compound degrades rapidly in acidic conditions (t₁/₂ < 24 hrs at pH 1) due to lactam ring hydrolysis. Use HPLC-MS to identify degradation products (e.g., open-chain ureas). For long-term storage, neutral buffers (pH 7.4) and inert atmospheres are recommended .

Q. What strategies improve solubility for in vivo studies without compromising bioactivity?

  • Prodrug approaches (e.g., esterification of carbonyl groups) or nanoparticle encapsulation (PLGA-based carriers) enhance aqueous solubility. Alternatively, co-solvent systems (e.g., PEG 400/water) maintain stability while achieving >1 mg/mL solubility. Retain bioactivity by ensuring the active spirocyclic scaffold remains intact .

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